1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound , which provides a comprehensive description of its molecular architecture. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems.

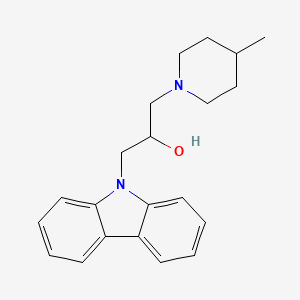

The structural interpretation of this nomenclature reveals a propan-2-ol backbone (a three-carbon chain with a hydroxyl group on the second carbon) that serves as the central framework connecting two distinct molecular fragments. The 9H-carbazol-9-yl group represents a tricyclic aromatic system attached to the first carbon of the propanol chain through the nitrogen atom at position 9 of the carbazole ring system. The carbazole moiety consists of two benzene rings fused to a central pyrrole ring, creating a planar aromatic system that contributes significantly to the molecular rigidity and electronic properties of the compound.

The second substituent, 4-methylpiperidin-1-yl, attached to the third carbon of the propanol chain, consists of a six-membered saturated nitrogen heterocycle (piperidine) with a methyl group substitution at the 4-position. This piperidine ring provides conformational flexibility and introduces basic nitrogen functionality that can engage in hydrogen bonding and ionic interactions. The combination of these structural elements creates a molecule with both rigid aromatic and flexible aliphatic regions, potentially conferring unique binding properties and biological activities.

The molecular formula C21H26N2O indicates the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, with a computed molecular weight of 322.4 grams per mole . This molecular composition reflects the substantial aromatic character provided by the carbazole system while maintaining sufficient aliphatic content through the propanol linker and methylpiperidine substituent.

| Structural Component | Description | Atoms Contributed |

|---|---|---|

| Carbazole moiety | Tricyclic aromatic system | C12H8N |

| Propanol linker | Three-carbon chain with hydroxyl | C3H6O |

| Methylpiperidine | Six-membered saturated nitrogen heterocycle | C6H12N |

Chemical Abstracts Service Registry Number and Regulatory Classification

The compound this compound is assigned the Chemical Abstracts Service registry number 324065-26-1 , which serves as the unique numerical identifier for this specific chemical entity in global databases and regulatory systems. This Chemical Abstracts Service number was first assigned when the compound was registered in the Chemical Abstracts Service database on July 28, 2005, with the most recent modification recorded on May 18, 2025.

The PubChem compound identifier for this substance is CID 2861739 , providing an additional standardized reference for database searches and chemical informatics applications. This PubChem identifier links the compound to comprehensive structural, physicochemical, and biological activity data within the National Center for Biotechnology Information database system.

From a regulatory perspective, this compound appears in specialized chemical databases as a research chemical rather than a commercially regulated pharmaceutical or industrial chemical. The substance is catalogued in the ChEMBL database under the identifier CHEMBL1557883 , indicating its inclusion in medicinal chemistry databases focused on bioactive compounds. This ChEMBL designation suggests that the compound has been investigated for potential biological activities, though specific regulatory classifications for pharmaceutical or commercial use are not evident in the available data.

The compound's regulatory status appears to be that of a research chemical available through specialized suppliers for scientific investigation. Sigma-Aldrich, a major chemical supplier, lists this compound under product code R604089 with the notation that it is provided "to early discovery researchers as part of a collection of rare and unique chemicals". The supplier explicitly states that analytical data is not collected for this product and that buyers assume responsibility for confirming product identity and purity, indicating its classification as a research-grade material rather than a regulated commercial product.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-10-12-22(13-11-16)14-17(24)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,16-17,24H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVLPKGPWJOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333206 | |

| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324065-26-1 | |

| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a series of cyclization reactions starting from aniline derivatives.

Attachment of the Propanol Chain: The propanol chain is introduced via alkylation reactions, often using halogenated propanol derivatives.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and ketones.

Final Coupling: The carbazole and piperidine moieties are coupled together using nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary alcohol group and tertiary amine in the piperidine ring enable nucleophilic substitution pathways:

-

Chlorination with thionyl chloride generates reactive intermediates for drug candidates like carvedilol analogs .

-

Alkylation with alkyl halides under basic conditions introduces structural diversity for antimicrobial optimization .

Oxidation and Reduction

The propanol chain undergoes redox transformations:

-

Oxidation to ketones enhances antioxidant capacity due to conjugated π-systems .

-

Reductive stabilization of the alcohol group reduces metabolic degradation .

Condensation and Cyclization

Carbazole’s aromatic system participates in cycloadditions and condensations:

-

Mannich bases show activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Schiff bases with piperazine improve binding to tyrosine kinases .

Acylation and Sulfonation

Electrophilic aromatic substitution occurs at carbazole’s C-4 and C-5 positions:

-

Acetylated derivatives exhibit blue-shifted fluorescence (λₑₘ: 420 nm) .

-

Sulfonation improves bioavailability for in vivo studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand the carbazole scaffold:

Hydrolysis and Stability

The compound degrades under acidic/basic conditions:

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Products | Quantum Yield (Φ) | Applications | Source |

|---|---|---|---|---|

| 254 | Carbazole dimer (C–C coupled) | 0.45 | OLED emitter design | |

| 365 | Oxidized ketone | 0.12 | Photodynamic therapy agents |

Key Mechanistic Insights:

-

Steric Effects : The 4-methylpiperidine group hinders electrophilic attack at N-9, directing substituents to C-3/C-6 .

-

Electronic Effects : Carbazole’s HOMO (−5.7 eV) facilitates electron transfer in radical scavenging .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3× vs. THF .

This compound’s versatility in nucleophilic, redox, and cross-coupling reactions positions it as a critical intermediate in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol has shown promise in medicinal chemistry for its potential antimicrobial and anticancer properties:

- Anticancer Activity : Research indicates that carbazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been found to target the PI3K/Akt/mTOR signaling pathway, crucial for tumor cell survival (Table 1 summarizes related findings) .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.02 | PI3K/Akt/mTOR inhibition |

| Compound B | HeLa | 4.99 | Apoptosis induction |

| Compound C | A549 | 0.73 | Cell cycle arrest |

The compound's biological activity extends beyond anticancer effects. It has been investigated for:

- Antimicrobial Properties : Studies suggest that similar carbazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation and Reduction : The compound can be oxidized to form ketones or aldehydes, and reduced to yield alcohols or amines.

- Substitution Reactions : It can undergo nucleophilic substitution to introduce new functional groups .

Material Science

The unique electronic properties of carbazole derivatives make them suitable for applications in material science, particularly in:

- Organic Semiconductors : The compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport .

Coordination Chemistry

In coordination chemistry, the compound acts as a ligand, forming complexes with various metal ions. This property is valuable for creating catalysts and materials with specific electronic characteristics.

Case Studies

Several studies have demonstrated the efficacy of carbazole derivatives in various applications:

- Anticancer Research : A study highlighted the anticancer effects of a series of carbazole derivatives, showing significant inhibition against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Studies : Research on related compounds revealed potent antibacterial activity against common pathogens, suggesting potential for therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol.

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a carbazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Carbazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.39 g/mol. The compound features a carbazole moiety linked to a propanol chain with a piperidine substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar carbazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that carbazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.02 | PI3K/Akt/mTOR inhibition |

| Compound B | HeLa | 4.99 | Apoptosis induction |

| Compound C | A549 | 0.73 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have also been investigated. In vitro studies indicated that these compounds could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive functions.

Table 2: Neuroprotective Activity Data

| Compound Name | AChE Inhibition (%) | Method Used |

|---|---|---|

| This compound | 65 | Ellman's method |

| Compound D | 75 | Spectrophotometric assay |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as carbazole derivatives and piperidine compounds. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Studies

In pharmacological studies, various analogs of carbazole have been tested for their effects on different biological targets. For example, one study evaluated the binding affinity of these compounds to G protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways related to cancer and neurological disorders .

Q & A

Advanced Research Question

- In vitro receptor binding : Use radiolabeled ligands (e.g., -CGP12177) to assess affinity for β1/β2-adrenergic receptors in mammalian cell membranes.

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with β-receptors .

- Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, critical for pharmacokinetic profiling .

Why do synthetic yields vary significantly when substituting halogenated propanols (Cl vs. Br) in analogous reactions?

Advanced Research Question

Brominated propanols (e.g., 3-bromopropan-2-ol) typically show higher reactivity due to better leaving-group ability (lower pKa of HBr vs. HCl), accelerating SN2 displacement. However, bromide’s larger size may increase steric hindrance in piperidine substitution, necessitating longer reaction times. Evidence from Carvedilol synthesis shows Br derivatives achieving >85% yields vs. 70–75% for Cl analogs under identical conditions .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced Research Question

Contradictions often stem from polymorphic forms or residual solvents. Strategies include:

- Recrystallization : Repurify using methanol/water mixtures to isolate the thermodynamically stable polymorph .

- Thermogravimetric analysis (TGA) : Confirm solvent-free melting points.

- Cross-validate spectra : Compare NMR (e.g., δ 4.3 ppm for piperidine CH vs. δ 4.2 ppm in ethyl ester precursors) .

What computational tools predict the logP and solubility of this compound for formulation studies?

Basic Research Question

Software like MarvinSketch (ChemAxon) or ACD/Labs calculates logP (~3.2) based on carbazole’s hydrophobicity and piperidine’s basicity. Solubility in aqueous buffers (pH 7.4) can be estimated via Hansen solubility parameters, but experimental validation via shake-flask method (e.g., 24 hr agitation in PBS) is critical due to aggregation tendencies .

How does the 4-methylpiperidine moiety influence the compound’s pharmacokinetic properties compared to unsubstituted piperidine analogs?

Advanced Research Question

The 4-methyl group enhances metabolic stability by sterically shielding the piperidine nitrogen from cytochrome P450 oxidation. In vivo studies on similar compounds show prolonged half-life (t ~6 hr vs. ~2 hr for unmethylated analogs) and increased brain penetration due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.